Phosphorocyanidous difluoride

Dipole moment Gas-phase polarity Intermolecular interaction

Phosphorocyanidous difluoride (IUPAC: difluorophosphanylformonitrile; synonym: cyanodifluorophosphine, PF₂CN), bearing CAS Registry Number 14118-40-2, is a gaseous inorganic fluorophosphine of molecular formula CF₂NP and molecular weight 94.988 g·mol⁻¹. The compound features a pyramidal PF₂ moiety linked to a cyanide (–C≡N) group through a phosphorus–carbon bond, with the PCN linkage adopting a non-linear geometry (~171°) unusual among pseudohalogen-substituted phosphines.

Molecular Formula CF2NP
Molecular Weight 94.988 g/mol
CAS No. 14118-40-2
Cat. No. B076359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorocyanidous difluoride
CAS14118-40-2
SynonymsPhosphorocyanidous difluoride
Molecular FormulaCF2NP
Molecular Weight94.988 g/mol
Structural Identifiers
SMILESC(#N)P(F)F
InChIInChI=1S/CF2NP/c2-5(3)1-4
InChIKeyOOZKJXCTKSNMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorocyanidous Difluoride (CAS 14118-40-2): Procurement-Relevant Identity and Physicochemical Baseline


Phosphorocyanidous difluoride (IUPAC: difluorophosphanylformonitrile; synonym: cyanodifluorophosphine, PF₂CN), bearing CAS Registry Number 14118-40-2, is a gaseous inorganic fluorophosphine of molecular formula CF₂NP and molecular weight 94.988 g·mol⁻¹ [1]. The compound features a pyramidal PF₂ moiety linked to a cyanide (–C≡N) group through a phosphorus–carbon bond, with the PCN linkage adopting a non-linear geometry (~171°) unusual among pseudohalogen-substituted phosphines [2]. It belongs to the substituted difluorophosphine family alongside PF₂Cl, PF₂Br, PF₂I, PF₂H, PF₂NCO, and PF₂NCS, yet the cyanide substituent imparts a distinct combination of strong σ-donor character from phosphorus and π-acceptor capability from the CN group that differentiates it from halogen- and hydrogen-substituted analogs [3].

Why Phosphorocyanidous Difluoride Cannot Be Replaced by Common Fluorophosphine Analogs: A Quantitative Rationale


Although Phosphorocyanidous difluoride shares the PF₂ framework with commercially more familiar analogs such as PF₃, PF₂Cl, and PF₂Br, substitution of the cyanide ligand for fluorine or heavier halogens fundamentally alters the electronic landscape of the molecule. The CN group reduces the first ionization potential by approximately 0.5–0.6 eV relative to PF₃ (11.7 vs. 12.3 eV), indicating a significantly higher-lying HOMO [1]. The molecular dipole moment increases nearly 2.4-fold compared to PF₃ (2.39 vs. 1.00 D), with profound consequences for intermolecular interactions, solubility, and chromatographic behavior [2]. Most critically, the cyanide substituent introduces a bent PCN linkage (~171°) that is absent in halophosphines, creating a geometrically and electronically anisotropic coordination site that enables pnicogen-bonding interactions not accessible with PF₃ or PF₂Hal analogs [3]. These differences mean that PF₂CN cannot serve as a drop-in replacement for PF₃ in ligand studies, nor can PF₃ or PF₂Cl replicate the specific pnicogen-bond donor properties of PF₂CN in supramolecular or catalytic applications.

Phosphorocyanidous Difluoride: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Dipole Moment of PF₂CN vs. PF₃, PF₂Cl, PF₂Br, and PF₂I: A 2.4-Fold Increase with Implications for Solubility and Chromatographic Separation

The gas-phase molecular dipole moment of Phosphorocyanidous difluoride (PF₂CN) was measured as 2.39 ± 0.02 D by microwave spectroscopy [1]. In a direct cross-study comparison using the same heterodyne beat method, PF₃ was determined at 1.00 ± 0.03 D, PF₂Cl at 0.93 ± 0.01 D, PF₂Br at 0.83 ± 0.05 D, and PF₂I at 0.85 ± 0.06 D [2]. This represents a 2.4-fold enhancement over PF₃ and a 2.8-fold enhancement over PF₂Br. The semiempirical CNDO/2 molecular orbital calculation reproduced the experimental dipole moment to within 0.2 D and attributed the enhanced polarity to the contribution of phosphorus 3d orbitals introducing a pd polarization opposite to the sp polarization [3].

Dipole moment Gas-phase polarity Intermolecular interaction

First Ionization Potential of PF₂CN vs. PF₃: CN Substitution Reduces IP by ~0.6 eV, Altering Redox and Donor Properties

The first ionization potential (IP) of PF₂CN, measured by electron impact appearance potential as 11.7 ± 0.2 eV [1], is shifted to lower energy compared with the vertical IP of PF₃ at 12.3 eV determined by photoelectron spectroscopy [2]. Semiempirical CNDO/2 calculations using Koopmans' theorem corroborate this trend, yielding a first IP that is consistently lower for PF₂CN (both cis and trans configurations) than for PF₃ [3]. The photoelectron spectroscopic study by Cradock and Rankin placed the first band of PF₂CN in a series of PF₂X compounds, confirming that the cyanide-substituted derivative possesses a uniquely accessible HOMO among substituted difluorophosphines [4].

Ionization potential Photoelectron spectroscopy Electron donor strength

P–F Bond Orbital Overlap in PF₂CN vs. PF₃: CN Substitution More Than Doubles 3pπ–2pπ Overlap While Reducing 3dπ–2pπ Overlap by One-Third

A semiempirical CNDO/2 molecular orbital study comparing PF₂CN with PF₃ revealed that substitution of one fluorine by a CN group increases the 3pπ–2pπ P–F overlap population by more than a factor of 2, while simultaneously decreasing the 3dπ–2pπ P–F overlap by approximately one-third [1]. The study also identified two stable configurations (cis and trans) for PF₂CN separated by an inversion barrier of ~35 kcal/mol, with the trans form more stable by ~1 kcal/mol—a conformational feature absent in PF₃ [1]. The computationally derived ionization potentials and dipole moment for both configurations agreed with experimental values [1][2].

Molecular orbital analysis Bond overlap population π-Bonding character

PF₂–CN Bond Dissociation Energy: A Measured Thermochemical Anchor for Reactivity Prediction

The PF₂–CN bond dissociation energy, D(PF₂–CN), was determined as 3.4 ± 0.5 eV (~78 ± 12 kcal/mol) from appearance potential measurements of PF₂⁺ formed by electron impact on PF₂CN [1]. An independent constraint from negative ion formation gave D(PF₂–CN) < 3.8 ± 0.05 eV, consistent with the positive ion result [1]. This value permits calculation of the heat of formation of PF₂CN as –4.1 ± 0.6 eV [1]. While class-comparable P–F bond dissociation energies in PF₃ are known (D(PF₂–F) ≈ 5.4 ± 0.1 eV [1]), the PF₂–CN bond is notably weaker, indicating a more labile phosphorus–pseudohalogen linkage.

Bond dissociation energy Thermochemistry Fragmentation energetics

PF₂CN Exhibits Stronger Pnicogen Bond Interactions Than Its Isocyanide Isomer PF₂NC: Computational Evidence for Directional Non-Covalent Binding

Ab initio calculations at the MP2/aug-cc-pVDZ level compared pnicogen bond interactions in X···PF₂CN and X···PF₂NC complexes for a series of Lewis bases (X = NH₃, CH₃OH, H₂O, HF) [1]. The PF₂CN (cyanide) isomer consistently formed stronger pnicogen bonds than the PF₂NC (isocyanide) isomer across all X partners, with interaction strength increasing with the basicity of X [1]. NBO and AIM analyses confirmed that the phosphorus center in PF₂CN acts as the electrophilic σ-hole donor in these interactions [1]. This represents a class-level differentiation: PF₂CN is a measurably superior pnicogen-bond donor compared to its linkage isomer PF₂NC.

Pnicogen bond Supramolecular interaction Non-covalent complexation

PF₂CN Adopts a Bent PCN Linkage (~171°) Unlike Linear Pseudohalide Expectations: Structural Singularity Confirmed by Microwave and Electron Diffraction

Microwave spectroscopy determined the PCN angle in PF₂CN as 171.2 ± 0.8°, with the CN group tilted away from the fluorine atoms [1]. Independent gas-phase electron diffraction confirmed this non-linearity with structural parameters r(P–F) = 1.568 ± 0.003 Å, r(P–C) = 1.792 ± 0.009 Å, r(C≡N) = 1.165 ± 0.005 Å, ∡(F–P–F) = 97.9 ± 0.3°, and ∡(F–P–C) = 98.3 ± 0.3° [2]. This bent geometry contrasts with the linear M–C≡N expectation and parallels the ~171° PCN angle found in crystalline P(CN)₃ by X-ray diffraction, although in the latter case crystal packing was initially invoked as the cause [1]. The electron diffraction study found no evidence for π-interaction between the cyanide group and phosphorus d orbitals [2].

Molecular geometry PCN bending Structure determination

Phosphorocyanidous Difluoride (CAS 14118-40-2): Evidence-Backed Application Scenarios for Scientific Procurement


Coordination Chemistry and Fluorophosphine Ligand Development: Exploiting the 0.6 eV Lower Ionization Potential vs. PF₃

The 0.6 eV reduction in first ionization potential of PF₂CN (11.7 eV) relative to PF₃ (12.3 eV) [1][2] translates to a higher-energy HOMO and stronger σ-donor capability toward transition metals. Combined with the CN group's π-acceptor capacity, PF₂CN offers a tunable electronic profile distinct from PF₃ and PF₂Hal ligands. The known synthetic route from PF₂I and CuCN [3] provides a reproducible entry point for laboratories synthesizing custom fluorophosphine–metal complexes for catalysis or small-molecule activation studies.

Phosphorus Fluoride Exchange (PFEx) Click Chemistry: Leveraging Differentiated P–F Bond Overlap Populations

The molecular orbital evidence showing that CN substitution more than doubles the 3pπ–2pπ P–F overlap while reducing 3dπ–2pπ overlap by one-third, compared with PF₃ [4], indicates that the P–F bonds in PF₂CN possess a distinct electronic character. This differentiation is directly relevant to Phosphorus Fluoride Exchange (PFEx) click chemistry [5], where the reactivity of P–F bonds toward nucleophilic substitution is governed by their bonding character. PF₂CN may serve as a specialized PFEx building block with reactivity orthogonal to that of perfluorinated phosphine hubs.

Supramolecular Chemistry and Crystal Engineering: PF₂CN as a Superior Pnicogen-Bond Donor over Its Isocyanide Isomer

Computational evidence at the MP2/aug-cc-pVDZ level demonstrates that PF₂CN forms consistently stronger pnicogen bonds than PF₂NC across a range of Lewis bases (NH₃, CH₃OH, H₂O, HF) [6]. This establishes PF₂CN as a preferred directional non-covalent synthon for supramolecular assembly and crystal engineering. Procurement of PF₂CN rather than alternative pseudohalogen difluorophosphines is justified when phosphorus-centered σ-hole interactions are the design objective.

Gas-Phase Structural and Spectroscopic Reference Standard: Multi-Technique Structural Consensus

PF₂CN is one of the most thoroughly characterized gaseous fluorophosphines, with structural parameters independently validated by microwave spectroscopy [7], gas-phase electron diffraction [8], and vibrational (Raman/IR) spectroscopy [9]. The comprehensive spectroscopic dataset—including ¹⁴N nuclear quadrupole coupling constants, rotational constants for multiple isotopic species, and complete vibrational assignments—makes PF₂CN a valuable reference compound for calibrating computational methods and spectroscopic instrumentation in fluorine- and phosphorus-containing systems.

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